Stereochemical Purity: cis-Configuration Verification vs. Mixed cis/trans Batches
The target compound is specifically the cis-isomer of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid, assigned CAS 1690177-86-6, which is a distinct chemical entity from the trans-isomer (CAS 2095267-84-6) and from racemic or diastereomeric mixtures . Commercial synthesis of related 3-(trifluoromethyl)cyclobutanecarboxylic acid building blocks often yields a mixture of diastereomers, requiring a resolution step to isolate the pure cis-isomer [1]. Procuring an unspecified mixture introduces stereochemical heterogeneity that can confound biological assays and crystallography efforts.
| Evidence Dimension | Stereochemical identity (cis/trans configuration) |
|---|---|
| Target Compound Data | cis-3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (CAS 1690177-86-6) |
| Comparator Or Baseline | trans-3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (CAS 2095267-84-6) or an unspecified cis/trans mixture |
| Quantified Difference | Distinct CAS registry numbers and reported synthetic pathways for diastereomer separation [1] |
| Conditions | Synthetic organic chemistry; diastereomer resolution of 3-(trifluoromethyl)cyclobutanecarboxylic acid [1] |
Why This Matters
For applications requiring a defined 3D pharmacophore, such as X-ray crystallography or structure-based drug design, stereochemical purity is non-negotiable; a mixed batch will produce ambiguous or negative results.
- [1] Demchuk, O.P., et al. 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Eur. J. Org. Chem. 2023, 26, e202300292. View Source
